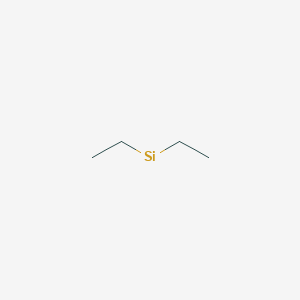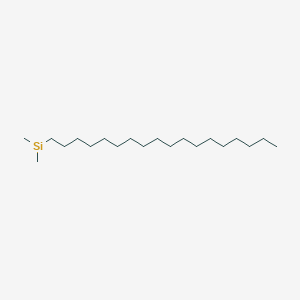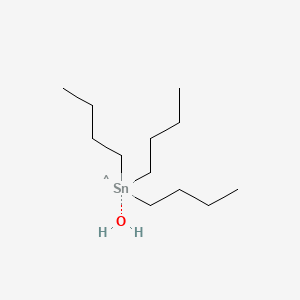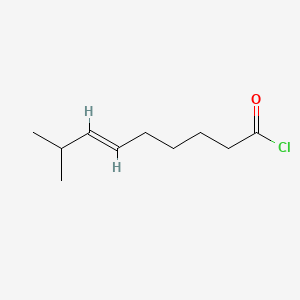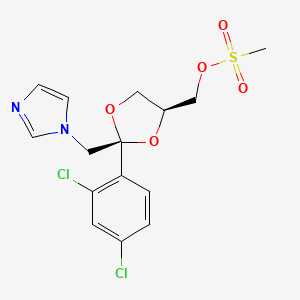
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Descripción general
Descripción
Strontium is a chemical element with the symbol Sr and atomic number 38. It is a soft, silvery-white metal that belongs to the group of alkaline earth metals. Strontium is widely used in various fields, including medicine, industry, and agriculture, due to its unique properties. One of the most important strontium compounds is (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as strontium ranelate.
Aplicaciones Científicas De Investigación
Phosphors and Luminescent Materials
Strontium-based aluminate phosphors are renowned for their high quantum efficiency and long-lived afterglow . They exhibit excellent luminescent features, such as phosphorescence , where they re-emit absorbed electromagnetic radiation (usually UV) as visible light over time . These materials find applications in:
Electronic Devices
Strontium compounds are integral in the manufacturing of various electronic components. For instance, they are used in:
- Grain boundary barrier layer capacitors
- Oxygen gas sensors
- Substrates for electronic applications
- Catalysts in chemical reactions
- Solid oxide fuel cells (SOFC) anodes
Refractory Materials
Strontium aluminate cements are used to create refractory materials that can withstand high temperatures without physical or chemical degradation. These materials are crucial in industries like:
Radiation Shielding
Strontium aluminate cements have applications in protecting against X-ray and gamma radiation. This makes them suitable for use in:
Pyrotechnics
Strontium compounds impart a bright crimson coloring to flames, which is why they are used in:
Glass and Ceramics Industry
Strontium is utilized in the production of glass, particularly for color televisions, due to its ability to block X-ray emissions. It also plays a role in:
Biomedical Applications
Strontium-based nanoparticles have promising applications in the field of medicine, including:
Mecanismo De Acción
Target of Action
The primary target of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is the bone tissue . It has a unique mechanism of action where it intensifies osteoblastogenesis while inhibiting osteoclastogenesis . This dual action on bone tissue makes it a potent agent in the management of osteoporosis .
Mode of Action
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate interacts with its targets, the osteoblasts and osteoclasts, in a unique way. It increases the deposition of new bone by osteoblasts and simultaneously reduces the resorption of bone by osteoclasts . This dual action promotes the formation of new bone tissue while preventing the breakdown of existing bone tissue .
Biochemical Pathways
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate affects several biochemical pathways. It interacts through the canonical and non-canonical Wnt signaling pathways, as well as through the activation of NFATc . Administration of Strontium in the form of ranelate increases the expression of Wnt5a mRNA, which contributes to the activation of the canonical Wnt signaling pathway .
Pharmacokinetics
The pharmacokinetics of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its absorption, distribution, metabolism, and excretion (ADME). The gastrointestinal absorption of Strontium largely depends on age and may vary from 90% of the element’s dietary intake in infants to only 10% in the elderly . The half-life time for the urinary strontium (Sr):creatinine ratio was 39.5±9.5 hour and the cumulative urinary excretion (day 0–6) was 34.0±13.8 mg, representing 15.5±6.3% of the administered dose and 84% of the estimated absorbed dose, respectively .
Result of Action
The result of the action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is the strengthening of bone tissue. It increases bone formation and reduces bone resorption, leading to an increase in bone mass and a decrease in the risk of fractures . It also improves and strengthens intrinsic bone tissue quality and microarchitecture in osteoporosis .
Action Environment
The action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is influenced by environmental factors. Strontium is softer than calcium and decomposes vigorously in water . It is a silvery color but rapidly oxidizes to yellow due to the formation of strontium oxide . Because of its propensity for oxidation and ignition, strontium is typically stored under kerosene . These environmental factors can influence the action, efficacy, and stability of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate.
Propiedades
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426029 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) | |
CAS RN |
36830-74-7 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



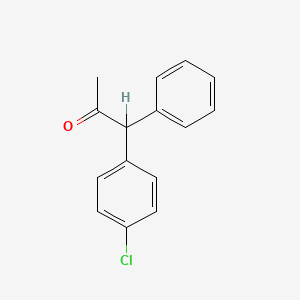
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)


![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)


